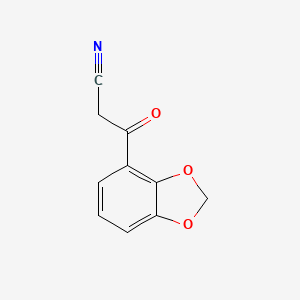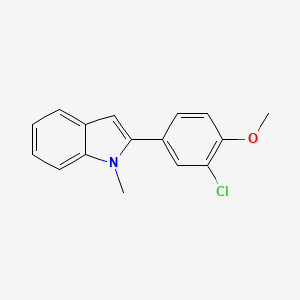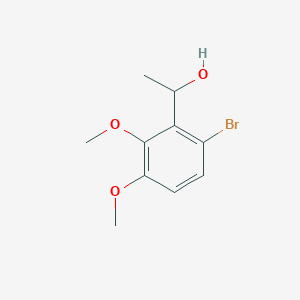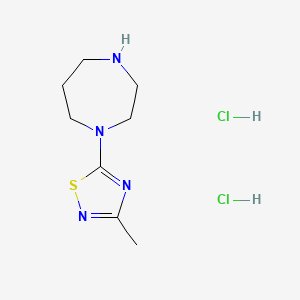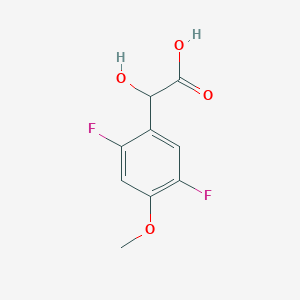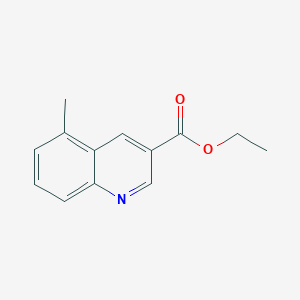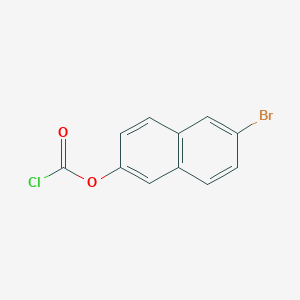
6-Bromo-2-naphthyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-naphthyl Chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a chloroformate group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Chloroformate typically involves the reaction of 6-Bromo-2-naphthol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-naphthyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 6-Bromo-2-naphthol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed:
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Biaryl Compounds: Formed through coupling reactions
Scientific Research Applications
6-Bromo-2-naphthyl Chloroformate has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthyl Chloroformate involves the reactivity of the chloroformate group. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine atom at the 6th position of the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
6-Bromo-2-naphthol: Shares the same naphthalene core with a bromine substituent but lacks the chloroformate group.
2-Naphthyl Chloroformate: Contains the chloroformate group but lacks the bromine substituent.
Uniqueness: 6-Bromo-2-naphthyl Chloroformate is unique due to the presence of both the bromine atom and the chloroformate group, which imparts distinct reactivity and versatility in chemical transformations.
Properties
Molecular Formula |
C11H6BrClO2 |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) carbonochloridate |
InChI |
InChI=1S/C11H6BrClO2/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H |
InChI Key |
JZFOXVDBDNQXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


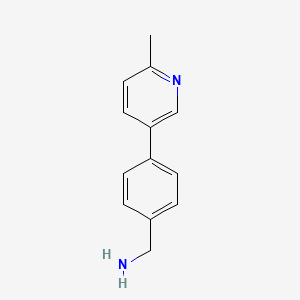
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
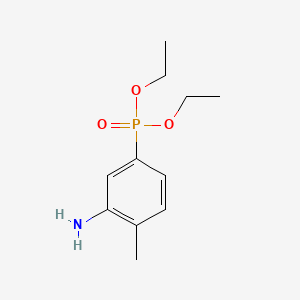
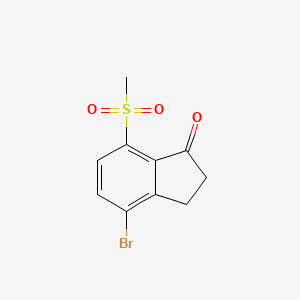
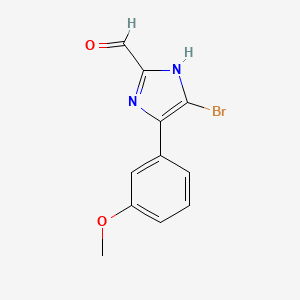
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
